molecular formula C3H6N2O B1590428 (S)-3-Aminoazetidin-2-one CAS No. 80582-10-1

(S)-3-Aminoazetidin-2-one

Cat. No. B1590428
CAS RN: 80582-10-1
M. Wt: 86.09 g/mol
InChI Key: GCBWDZYSLVSRRI-REOHCLBHSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Exploration in Antidepressants

The derivatives of 3-aminoazetidin-2-one have been explored for their potential as broad-spectrum antidepressants. In one study, 166 novel 3-aminoazetidine derivatives were synthesized and evaluated for their inhibitory reuptake activities against key neurotransmitters like serotonin, norepinephrine, and dopamine. This research aimed at identifying compounds with a specific inhibitory activity pattern and led to the identification of a promising candidate for further studies (Han, Song, Jeong, & Hahn, 2014).

NAAA Inhibitors for Pain and Inflammation Treatment

(S)-3-Aminoazetidin-2-one derivatives have been studied as inhibitors of intracellular N-acylethanolamine acid amidase (NAAA), a target for treating pain and inflammation. Research in this field has led to the discovery of potent, selective, and systemically active inhibitors. These inhibitors, including 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate, have shown significant anti-inflammatory effects in animal models, making them promising candidates for therapeutic agents (Nuzzi et al., 2016).

Elastase Inhibition

3-Aminoazetidin-2-one derivatives have been evaluated as potential inhibitors of porcine pancreatic elastase (PPE), an enzyme involved in various inflammatory and degenerative diseases. The synthesis and study of these compounds have provided insights into their potential as transient inhibitors of PPE, which could have therapeutic implications (Beauve et al., 1999).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(3S)-3-aminoazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c4-2-1-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBWDZYSLVSRRI-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515338
Record name (3S)-3-Aminoazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Aminoazetidin-2-one

CAS RN

80582-10-1
Record name (3S)-3-Aminoazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Sliwa, G Dive… - Chemistry–An Asian …, 2012 - Wiley Online Library
As potential inhibitors of penicillin‐binding proteins (PBPs), we focused our research on the synthesis of non‐traditional 1,3‐bridged β‐lactams embedded into macrocycles. We …
Number of citations: 14 onlinelibrary.wiley.com
AK Chandel, LV Rao, ML Narasu, OV Singh - Enzyme and Microbial …, 2008 - Elsevier
Penicillin G acylase (PGA; EC 3.5.1.11) is a hydrolytic enzyme that acts on the side chains of penicillin G, cephalosporin G and related antibiotics to produce the β-lactam antibiotic …
Number of citations: 161 www.sciencedirect.com
DW Spence, M Ramsden - Industrial enzymes: structure, function and …, 2007 - Springer
The production of penicillin and cephalosporin antibiotics is a multi thousand tonne industrial operation. Benzyl and phenoxymethyl penicillins (penicillin G and penicillin V respectively) …
Number of citations: 12 link.springer.com
BG Davis, V Boyer - Natural Product Reports, 2001 - pubs.rsc.org
3.2 Glycosyltransferases 3.3 Other carbohydrate processing enzymes 4 Other hydrolytic enzymes 4.1 Epoxidases 4.2 Nitrilases and nitrile hydratases 4.3 Other hydrolases 5 Reduction …
Number of citations: 307 pubs.rsc.org

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